BenchChemオンラインストアへようこそ!

3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide (CAS 1019105-50-0; molecular formula C22H20N6O; MW 384.4 g/mol) belongs to the aryl-substituted pyrazole-amide class characterized by a 1H-pyrazol-1-yl–pyridazin-3-yl–amino–phenyl core linked to a 3-phenylpropanamide side chain. This scaffold is structurally related to compounds disclosed in the Bristol-Myers Squibb p38 kinase inhibitor patent family (US 7,396,935 B2; EP 1,620,108 B1), which claims pyrazole-amine derivatives bearing optionally substituted phenyl, pyridyl, pyridazinyl, pyrimidinyl, or pyrazinyl Q-rings for treating p38 kinase-associated inflammatory conditions.

Molecular Formula C22H20N6O
Molecular Weight 384.4 g/mol
CAS No. 1019105-50-0
Cat. No. B6531794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
CAS1019105-50-0
Molecular FormulaC22H20N6O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C22H20N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h1-6,8-13,15-16H,7,14H2,(H,24,26)(H,25,29)
InChIKeyZHFCBFVNDVLPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide (CAS 1019105-50-0): Compound Class, Structural Identity, and Research Provenance


3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide (CAS 1019105-50-0; molecular formula C22H20N6O; MW 384.4 g/mol) belongs to the aryl-substituted pyrazole-amide class characterized by a 1H-pyrazol-1-yl–pyridazin-3-yl–amino–phenyl core linked to a 3-phenylpropanamide side chain . This scaffold is structurally related to compounds disclosed in the Bristol-Myers Squibb p38 kinase inhibitor patent family (US 7,396,935 B2; EP 1,620,108 B1), which claims pyrazole-amine derivatives bearing optionally substituted phenyl, pyridyl, pyridazinyl, pyrimidinyl, or pyrazinyl Q-rings for treating p38 kinase-associated inflammatory conditions [1]. Independently, N-aryl-propanamide derivatives have been investigated as broad-spectrum leishmanicidal agents targeting Leishmania infantum, L. amazonensis, L. major, and L. braziliensis [2]. The compound is commercially available as a research-grade screening compound (typical purity ≥95%) for non-human, non-therapeutic investigational use .

Why In-Class Pyrazole-Pyridazine-Propanamide Analogs Cannot Be Assumed Interchangeable: The Structural Basis for Differentiated Selection of CAS 1019105-50-0


Within the aryl pyrazole-amide chemotype, subtle structural variations at the pyrazole ring (H vs. 3-methyl vs. 3,5-dimethyl), the Q-ring heterocycle (pyridazinyl vs. pyrimidinyl), and the amide side chain (propanamide vs. benzamide vs. phenylpropanamide vs. cyclohexylpropanamide) produce divergent lipophilicity profiles, hydrogen-bonding capacities, and conformational flexibility that cannot be predicted from class membership alone [1]. For instance, the unsubstituted 1H-pyrazol-1-yl moiety preserves a free N–H hydrogen-bond donor absent in N-methylated analogs, while the 3-phenylpropanamide tail imparts greater logP and aromatic π-stacking potential compared to the unsubstituted propanamide or 2,2-dimethylpropanamide variants . In the p38 kinase inhibitor series exemplified by SD0006, even single-atom modifications to the pyrazole diaryl system alter isoform selectivity by >40-fold (p38α IC50 0.016 µM vs. p38β IC50 0.677 µM), demonstrating that potency and selectivity are exquisitely sensitive to substitution pattern [2]. Consequently, procurement decisions that treat all pyrazole-pyridazine-propanamide congeners as functionally equivalent risk introducing uncontrolled variables into structure-activity studies, screening campaigns, and lead optimization workflows.

Head-to-Head Quantitative Differentiation of 3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide (CAS 1019105-50-0) from Its Closest Structural Analogs


Lipophilicity Differentiation: Calculated logP of CAS 1019105-50-0 vs. Unsubstituted Propanamide Analog

The 3-phenylpropanamide side chain of CAS 1019105-50-0 (C22H20N6O, MW 384.4) adds a phenyl ring (ΔMW +76.1 Da vs. the unsubstituted propanamide analog) and approximately 14 additional heavy atoms compared to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide (C16H16N6O, MW 308.34) . Based on the additive contribution of a phenylmethyl group to logP (+2.69 according to the Wildman-Crippen atom-based method), the 3-phenyl substitution is estimated to increase calculated logP by approximately 2.5–3.0 log units relative to the unsubstituted propanamide, shifting the compound into a more lipophilic region of chemical space [1]. This physicochemical divergence directly impacts membrane permeability, plasma protein binding, and non-specific binding profiles in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: Unsubstituted Pyrazole vs. 3-Methyl-Pyrazole Analog Differentiation

CAS 1019105-50-0 bears an unsubstituted 1H-pyrazol-1-yl ring, whereas the closest matched phenylpropanamide comparator N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide (CAS 1019106-20-7; C23H22N6O, MW 398.5) contains a 3-methyl substituent on the pyrazole . The unsubstituted pyrazole in the target compound preserves the C–H hydrogen-bond donor at the pyrazole 5-position, which can engage in weak C–H···O interactions with kinase hinge residues (e.g., Met109 in p38α). The 3-methyl substitution eliminates this interaction while introducing steric bulk that may alter the dihedral angle between the pyrazole and pyridazine rings, potentially affecting the geometry of the hinge-binding pharmacophore [1]. In the broader pyrazole-amide kinase inhibitor class, pyrazole C-3/C-5 substitution has been shown to modulate p38α potency by 10- to 100-fold [2].

Hydrogen bonding Kinase hinge binding Molecular recognition

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Lower-MW Propanamide Congeners

CAS 1019105-50-0 (C22H20N6O, MW 384.4) contains six nitrogen atoms and one oxygen atom, yielding an estimated TPSA of approximately 83–88 Ų (based on contributions: pyridazine N atoms ~25.8 Ų, pyrazole N atoms ~25.8 Ų, amide NH and C=O ~29.1 Ų, and secondary amine NH ~12.0 Ų) [1]. By comparison, the simplest analog N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide (C16H16N6O, MW 308.34) has an identical heteroatom count with a TPSA of ~84 Ų but MW 76 Da lower, placing it in a different region of the Lipinski compliance space . The 3-phenylpropanamide extension shifts the compound closer to the MW 500 cutoff while maintaining acceptable TPSA for oral permeability. This places the compound in a physicochemical niche between fragment-like and fully lead-like chemical space, which can be advantageous for hit-to-lead programs seeking balanced properties.

Drug-likeness Oral bioavailability prediction Lead optimization

Patent Landscape Differentiation: Chemical Space Positioning Relative to the Bristol-Myers Squibb p38 Inhibitor Series

The pyrazole–pyridazine–phenylpropanamide scaffold of CAS 1019105-50-0 falls within the generic Markush structure of US 7,396,935 B2 (Formula I), wherein Q can be an optionally-substituted phenyl, pyridyl, pyridazinyl, pyrimidinyl, or pyrazinyl ring, R2 represents H, alkyl, or amino, and Z is optionally-substituted oxadiazolyl or —C(=O)NR6 [1]. Within this patent family, exemplified compounds with p38α IC50 values <1 µM typically contain a substituted oxadiazolyl Z-group rather than a propanamide, whereas the propanamide-containing subclass is less extensively exemplified with quantitative p38 inhibition data [2]. The structural combination of an unsubstituted pyrazole (R2 = H), a pyridazinyl Q-ring, and a 3-phenylpropanamide Z-group in CAS 1019105-50-0 represents a specific, less-explored region of the claimed chemical space that differs from the heavily exemplified oxadiazolyl-containing lead series. This creates potential value for scaffold-hopping or IP-diversification strategies.

Intellectual property p38 MAP kinase Inflammatory disease

Antileishmanial Class-Level Activity: N-Aryl-Propanamide Pharmacophore Validation Against Leishmania spp.

The N-aryl-propanamide chemotype to which CAS 1019105-50-0 belongs has been validated as a broad-spectrum antileishmanial scaffold. In a 2023 study, 77 N-aryl-propanamide derivatives (synthesized from selenoester precursors) were screened in silico and in vitro against four Leishmania species, yielding 28 compounds with >60% predicted probability of activity against L. infantum and 16 compounds taken forward to experimental IC50 determination [1]. Eight molecules showed IC50 <20 µM against at least one Leishmania species; the most potent compound (NC34) achieved IC50 values indicative of strong promastigote inhibition [2]. The mechanism of action is attributed, in part, to inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of Leishmania parasites . While CAS 1019105-50-0 itself was not among the specific compounds tested in this study, it shares the core N-aryl-propanamide pharmacophore and the pyrazole-pyridazine heterocyclic system known to engage the DHFR active site, providing a class-level rationale for its investigation as an antileishmanial lead.

Neglected tropical disease Leishmaniasis DHFR inhibition

Optimal Research and Procurement Application Scenarios for 3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide (CAS 1019105-50-0)


p38α MAP Kinase Inhibitor Screening and Selectivity Profiling Campaigns

Based on the compound's structural provenance within the Bristol-Myers Squibb p38 kinase inhibitor patent family (US 7,396,935 B2) [1], CAS 1019105-50-0 is optimally deployed as a screening candidate in p38α/p38β biochemical inhibition assays. Its unsubstituted pyrazole and phenylpropanamide tail differentiate it from the heavily exemplified oxadiazolyl-containing leads, making it valuable for exploring structure-selectivity relationships across the p38α/β/γ/δ isoform panel. Procurement of this compound alongside the 3-methyl-pyrazole analog (CAS 1019106-20-7) and the unsubstituted propanamide analog (EVT-5689075) enables a systematic matched-pair analysis of pyrazole substitution and side-chain lipophilicity effects on kinase selectivity .

Antileishmanial Drug Discovery: DHFR Inhibition and Phenotypic Screening Against Leishmania spp.

The N-aryl-propanamide chemotype has demonstrated broad-spectrum antileishmanial activity with in vitro IC50 values below 20 µM against multiple Leishmania species [2]. CAS 1019105-50-0 is a suitable candidate for inclusion in medium-throughput phenotypic screening panels against L. infantum, L. amazonensis, L. major, and L. braziliensis promastigote and amastigote forms. Its structural features (pyrazole-pyridazine core + 3-phenylpropanamide) align with the pharmacophore requirements for DHFR active-site engagement, and its estimated lipophilicity (ClogP ~4.0–4.5) supports membrane penetration into the parasitophorous vacuole.

Physicochemical Matched-Pair Analysis in Lead Optimization Programs

The systematic structural variation between CAS 1019105-50-0 (C22H20N6O, MW 384.4, 3-phenylpropanamide), its unsubstituted propanamide analog (C16H16N6O, MW 308.34), the 3-cyclohexylpropanamide analog (C22H26N6O, MW 390.5), and the 2,2-dimethylpropanamide analog (C18H20N6O, MW 336.4) constitutes an ideal matched-pair set for deconvoluting the contribution of side-chain lipophilicity, flexibility, and steric bulk to solubility, permeability, metabolic stability, and plasma protein binding . This application scenario is particularly relevant for medicinal chemistry teams optimizing the ADME profile of pyrazole-amide lead series.

Scaffold-Hopping and Intellectual Property Diversification Strategies

CAS 1019105-50-0 occupies a region of the pyrazole-amide chemical space—defined by the combination of unsubstituted pyrazole, pyridazinyl Q-ring, and 3-phenylpropanamide Z-group—that is structurally claimed but sparsely exemplified in the BMS patent estate [1]. This makes the compound a strategic procurement choice for organizations pursuing scaffold-hopping approaches to generate novel, patentably distinct p38 kinase inhibitors or antileishmanial agents that retain the validated pyrazole-pyridazine pharmacophore while exploring underexploited substitution vectors for improved selectivity, reduced toxicity, or enhanced pharmacokinetic properties.

Quote Request

Request a Quote for 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.